3-Methoxyisothiazole

Übersicht

Beschreibung

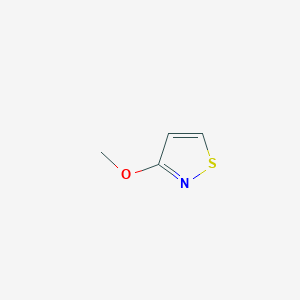

3-Methoxyisothiazole is a heterocyclic compound containing a five-membered ring with one sulfur, one nitrogen, and three carbon atoms. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyisothiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of thioamides with nitriles under acidic conditions to form the isothiazole ring. Another approach involves the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the methoxy group onto the isothiazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methoxyisothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the isothiazole ring to isothiazolines or isothiazolidines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Isothiazolines and isothiazolidines.

Substitution: Various substituted isothiazoles depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-Methoxyisothiazole has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a valuable tool in biological studies.

Medicine: this compound derivatives are investigated for their potential as therapeutic agents, including anticancer, anti-inflammatory, and neuroprotective drugs.

Industry: It is used in the production of biocides, fungicides, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Methoxyisothiazole involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes by binding to their active sites, disrupt cellular processes by interacting with DNA or proteins, and modulate signaling pathways involved in inflammation and cell proliferation. The specific mechanism depends on the biological context and the target molecule.

Vergleich Mit ähnlichen Verbindungen

3-Methylisothiazole: Similar structure but with a methyl group instead of a methoxy group.

2-Methylisothiazole: Another isomer with the methyl group at a different position.

4-Methoxyisothiazole: A positional isomer with the methoxy group at the 4-position.

Uniqueness: 3-Methoxyisothiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and modify its interaction with biological targets, making it distinct from other isothiazole derivatives.

Biologische Aktivität

3-Methoxyisothiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound belongs to the isothiazole family, characterized by a five-membered ring containing sulfur and nitrogen. Its structure can be represented as follows:

The presence of the methoxy group enhances its solubility and reactivity, making it an interesting candidate for various biological applications.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, a comparative analysis showed that derivatives of isothiazoles, including this compound, displayed potent activity against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) as low as 10 µg/mL .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 10 |

| Staphylococcus aureus | 15 |

| Candida albicans | 20 |

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro. This effect is mediated through the suppression of the NF-κB signaling pathway, which plays a crucial role in inflammatory responses .

Case Study: Inhibition of Inflammation in Cell Lines

In a study involving human bronchial epithelial cells, treatment with this compound resulted in a significant reduction in inflammatory markers, suggesting its potential use in treating respiratory inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in bacterial cell wall synthesis.

- Reactive Oxygen Species (ROS) Modulation : The compound modulates ROS levels, contributing to its cytotoxic effects on cancer cells.

- Interaction with Cellular Receptors : It has been identified as a competitive antagonist at certain GABA receptors in insects, indicating potential applications in pest control .

Toxicological Profile

While this compound shows promising biological activities, its safety profile is essential for therapeutic applications. Toxicological assessments indicate moderate acute toxicity levels; however, chronic exposure studies are necessary to establish long-term safety .

Table 2: Toxicity Assessment Summary

| Exposure Route | Toxicity Level |

|---|---|

| Oral | Moderate |

| Dermal | High |

| Inhalation | Moderate |

Potential Therapeutic Applications

Given its diverse biological activities, this compound has potential applications in various fields:

- Antimicrobial Agents : Its efficacy against resistant strains of bacteria makes it a candidate for new antibiotic formulations.

- Anti-inflammatory Drugs : The ability to modulate inflammatory responses positions it for use in treating conditions like asthma and arthritis.

- Agricultural Chemicals : Its insecticidal properties suggest utility as a biopesticide.

Eigenschaften

IUPAC Name |

3-methoxy-1,2-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c1-6-4-2-3-7-5-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAFQFFHXOLHFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00496101 | |

| Record name | 3-Methoxy-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27337-28-6 | |

| Record name | 3-Methoxy-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.